BNTX
Description
Historical Context of Opioid Receptor Antagonists Research
The study of opioid antagonists is rooted in the long history of opium and its derivatives, which have been used for millennia for their potent analgesic properties. frontiersin.org The isolation of morphine in the 19th century marked a significant milestone in pharmacology. mdpi.com However, the therapeutic benefits of opioid agonists were consistently accompanied by severe adverse effects, including respiratory depression and the potential for abuse. frontiersin.orgmdpi.com This critical challenge spurred the scientific community to search for compounds that could counteract these detrimental effects.
The concept of an opioid antagonist—a molecule that could block the receptor and reverse the effects of an agonist—began to take shape. The first such compound, N-allylnorcodeine (nalodeine), was reported in 1915. universiteitleiden.nl This was followed by the synthesis of N-allylnormorphine (nalorphine) in the 1940s, which was shown to reverse morphine-induced respiratory depression. frontiersin.orguniversiteitleiden.nl These early developments were based on the principle that minor chemical modifications to an agonist's structure could convert it into an antagonist. universiteitleiden.nlscielo.br The discovery and subsequent clinical use of naloxone (B1662785) and naltrexone (B1662487), considered pure antagonists, were pivotal moments, providing crucial tools to reverse opioid overdose. scielo.brcambridge.org This historical pursuit of an ideal antagonist, one that could mitigate the negative effects of opioids without compromising analgesia, laid the essential groundwork for future research into the complexities of the opioid system. frontiersin.orgmdpi.com
Evolution of Selective Opioid Receptor Ligands
Initial research operated under the assumption of a single, common opioid receptor. frontiersin.org However, accumulating pharmacological data from structure-activity relationship studies suggested a more complex reality. scielo.br By the mid-1960s and early 1970s, evidence strongly pointed towards the existence of multiple types of opioid receptor sites in the brain and other tissues. frontiersin.orgwikipedia.org The definitive identification of these receptors through radioligand binding studies in 1973 was a landmark achievement. wikipedia.org
This led to the classification of the major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). frontiersin.orgpnas.org Later, the nociceptin/orphanin FQ (NOP) receptor was also identified as a member of the opioid receptor family. wikipedia.orgpnas.org The cloning of the genes for the mu, delta, and kappa receptors in the early 1990s provided molecular confirmation of these distinct types. frontiersin.org
The discovery of multiple receptor subtypes revolutionized the field, shifting the focus from non-selective ligands to the development of compounds that could selectively target a single receptor type. frontiersin.orgbenthamscience.com Researchers hypothesized that the diverse physiological effects of opioids (both therapeutic and adverse) were mediated by these different receptors. Therefore, a selective ligand could potentially elicit specific desired effects (like analgesia) while avoiding the unwanted side effects associated with other receptor types. This quest for selectivity has driven decades of medicinal chemistry research, leading to the synthesis of highly specialized agonists and antagonists for each receptor class. benthamscience.com Further research even revealed subtypes within these main classes, such as the δ1 and δ2 opioid receptors, demanding even greater precision in ligand design. caymanchem.comsigmaaldrich.com
Rationale for Advanced Investigation of BNTX Maleate (B1232345)
This compound maleate, also known by its chemical name 7-Benzylidenenaltrexone (B1236580) maleate, emerged from this pursuit of highly selective ligands. caymanchem.comtocris.com It is recognized as a potent and standard selective antagonist for the δ1-opioid receptor subtype. tocris.commedkoo.combiocrick.com Its development was a significant step forward, providing researchers with a crucial chemical tool to investigate the specific functions of the δ1 receptor.
The primary rationale for the advanced investigation of this compound maleate lies in its remarkable selectivity. It binds to the δ1 receptor with a very high affinity (Ki = 0.1 nM), while showing significantly lower affinity for the δ2, µ, and κ opioid receptors (Ki values of 10.8 nM, 13.3 nM, and 58.6 nM, respectively). caymanchem.commedchemexpress.commedchemexpress.com This high degree of selectivity allows scientists to discriminate between the pharmacological effects mediated by δ1 receptors versus other opioid receptor subtypes. sigmaaldrich.com
Research utilizing this compound has spanned multiple fields. In neuroscience, it has been used to study the role of δ1 receptors in processes like antinociception. caymanchem.combiocrick.com Studies have shown that this compound can decrease the antinociceptive activity of δ1 receptor agonists. caymanchem.com It has also been instrumental in exploring the function of opioid receptors in the gastrointestinal tract, where it was found to inhibit neurogenic ion transport, potentially mediated by a novel opioid receptor that is sensitive to this compound. tocris.combiocrick.com Beyond pain and neuroscience, this compound has been employed in immunology research, where it was observed to suppress the proliferation of certain immune cells. caymanchem.com More recently, its effects have been explored in oncology, where studies found that this compound could sensitize pancreatic cancer cells to apoptosis (programmed cell death). nih.govnih.gov This diverse range of applications underscores the scientific importance of this compound maleate as a precise pharmacological probe for elucidating the distinct biological roles of the δ1-opioid receptor.
Chemical and Pharmacological Data
Table 1: Chemical Properties of this compound Maleate
| Property | Value | Source |
|---|---|---|
| Formal Name | (5α,7E)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-7-(phenylmethylene)-morphinan-6-one, 2Z-butenedioate | caymanchem.com |
| Synonym | 7-Benzylidenenaltrexone maleate | caymanchem.comtocris.com |
| Molecular Formula | C₂₇H₂₇NO₄ • C₄H₄O₄ | caymanchem.comtocris.com |
| Molecular Weight | 545.6 g/mol | caymanchem.com |
| CAS Number | 864461-31-4 | caymanchem.comtocris.com |
| Purity | ≥95% - >97% | caymanchem.comabcam.com |
| Appearance | Yellow solid | sigmaaldrich.comtocris.com |
| Solubility | Soluble in DMSO to 100 mM, Water to 10 mM | abcam.comrndsystems.com |
Table 2: Receptor Binding Affinity of this compound
| Receptor Target | Binding Affinity (Ki) | Source |
|---|---|---|
| δ₁-opioid receptor | 0.1 nM | caymanchem.commedchemexpress.commedchemexpress.com |
| δ₂-opioid receptor | 10.8 nM | caymanchem.commedchemexpress.commedchemexpress.com |
| µ-opioid receptor | 13.3 nM | caymanchem.commedchemexpress.commedchemexpress.com |
| κ-opioid receptor | 58.6 nM | caymanchem.commedchemexpress.commedchemexpress.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H27NO4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12+/t21?,25-,26-,27+/m0/s1 |
InChI Key |
WXOUFNFMPVMGFZ-WLNGDWEISA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications
Synthetic Pathways and Methodologies for BNTX Maleate (B1232345)
The primary and most direct method for the synthesis of 7-benzylidenenaltrexone (B1236580) (this compound), the active base of this compound maleate, is through a condensation reaction between naltrexone (B1662487) and benzaldehyde (B42025). This reaction can be characterized as an Aldol (B89426) condensation or, under specific conditions, a Knoevenagel condensation. nih.govnih.gov
The reaction typically involves the deprotonation of the C-7 methylene (B1212753) group of naltrexone, which is activated by the adjacent C-6 ketone. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone moiety characteristic of 7-benzylidenenaltrexone. nih.gov The reaction is generally carried out in the presence of a base to facilitate the formation of the enolate.
An improved synthetic method for this compound derivatives has been developed using the Knoevenagel condensation, which has been shown to be effective. nih.gov This method provides a reliable route to these compounds. The maleate salt is subsequently formed by reacting the this compound base with maleic acid.
Development of Analogues and Derivatives of this compound Maleate
The structural framework of this compound maleate offers several positions for modification to generate a diverse range of analogues and derivatives. Research efforts have primarily focused on two main areas: modification of the arylidene group and alterations to the naltrexone skeleton itself.
The synthesis of various 7-arylidenenaltrexone derivatives has been achieved by replacing benzaldehyde with other aryl aldehydes in the condensation reaction with naltrexone. nih.gov For instance, the use of 1-naphthaldehyde, 2-naphthaldehyde, 4-phenylbenzaldehyde, and 9-anthracaldehyde has led to the successful synthesis of the corresponding (E)-arylidene derivatives. nih.gov These modifications allow for the exploration of the structure-activity relationship (SAR) by introducing bulkier and electronically different substituents at the 7-position. nih.gov
Furthermore, derivatives have been synthesized by modifying other parts of the naltrexone molecule. For example, the reduction of the double bond in the α,β-unsaturated ketone of this compound yields the corresponding 7-benzyl derivative. researchgate.net Other modifications have included the synthesis of C-ring-contracted morphinan (B1239233) compounds, which arise from using specific aldehydes like 2-pyridinecarboxaldehyde (B72084) as the coupling partner in the initial condensation. researchgate.net Additionally, the synthesis of novel skeletons derived from naltrexone has been explored through various reactions, indicating the versatility of the morphinan scaffold for generating new chemical entities. nih.gov
A study focused on the development of novel biased mu-opioid receptor agonists also highlights the potential for creating diverse derivatives from similar morphinan scaffolds. mdpi.com Research into derivatives of naltrindole (B39905), another opioid antagonist, has involved the synthesis of sulfonamide-type derivatives to investigate the impact of the N-substituent on functional activity. mdpi.com
Table 1: Examples of Synthesized this compound Derivatives
| Derivative | Modification from this compound |
|---|---|
| (Z)-7-(1-naphthylidene)naltrexone | Z-isomer with a 1-naphthylidene group instead of a benzylidene group. nih.gov |
| 7-Benzylnaltrexone | Reduction of the C7-benzylidene double bond. researchgate.net |
| C-ring-contracted morphinans | Result from condensation with 2-pyridinecarboxaldehyde. researchgate.net |
| Sulfonamide-type naltrindole derivatives | Modification of the N-substituent in a related morphinan antagonist. mdpi.com |
Stereochemical Considerations in this compound Maleate Synthesis
The stereochemistry of this compound maleate is a critical aspect of its synthesis and is largely inherited from the starting material, naltrexone. Naltrexone itself is a complex molecule with multiple stereocenters, and its synthesis with the correct absolute and relative stereochemistry is paramount.
The synthesis of (-)-naltrexone, the enantiomer used in therapeutic applications, has traditionally been derived from naturally occurring opioids like thebaine. rsc.org However, an asymmetric synthesis of (-)-naltrexone from simple, achiral precursors has been developed. rsc.orgrsc.org This approach utilizes a catalytic enantioselective Sharpless dihydroxylation to introduce the initial key stereogenic centers. rsc.orgrsc.org A subsequent Rh(I)-catalyzed C-H alkenylation and torquoselective electrocyclization cascade builds the core bicyclic framework, which is then converted to the morphinan structure. rsc.orgrsc.org This method allows for the synthesis of either enantiomer of naltrexone, which is significant as the enantiomers can possess different biological activities. rsc.org
The condensation reaction to form the 7-benzylidene group introduces a new element of stereochemistry: the configuration of the exocyclic double bond, which can exist as either the (E) or (Z) isomer. The direct aldol condensation of naltrexone with benzaldehyde typically yields the (E)-isomer of 7-benzylidenenaltrexone (this compound). nih.gov The corresponding (Z)-isomer is not readily formed under these conditions. However, the (Z)-isomer can be obtained in good yield from the (E)-isomer through photochemical isomerization. nih.gov The stereospecific synthesis of the 6α- and 6β-amino derivatives of naltrexone has also been reported, further highlighting the importance and control of stereochemistry in this class of compounds. acs.org The orientation of the arylidene substituent has been suggested to play a significant role in the binding affinity and receptor selectivity of these compounds. nih.gov
Pharmacological Characterization of Bntx Maleate
Opioid Receptor Binding Profiles and Affinities
The pharmacological profile of BNTX is defined by its binding affinity, which is the strength of the interaction between the compound and a receptor. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
This compound maleate (B1232345) demonstrates a pronounced selectivity for the δ₁ opioid receptor (DOR1) subtype over the δ₂ subtype. caymanchem.comnih.gov Research indicates that this compound binds to the δ₁ receptor with a Ki value of 0.1 nM. caymanchem.commedchemexpress.commedchemexpress.eumedchemexpress.com In contrast, its affinity for the δ₂ receptor is significantly lower, with a reported Ki of 10.8 nM. caymanchem.commedchemexpress.commedchemexpress.eumedchemexpress.com This represents a selectivity for the δ₁ subtype that is approximately 100 times greater than for the δ₂ subtype. sigmaaldrich.comsigmaaldrich.com This high degree of selectivity makes this compound an invaluable tool for isolating and studying the specific physiological roles of the δ₁ receptor. nih.govnih.gov
In addition to its selectivity between delta receptor subtypes, this compound also shows preferential binding for the δ₁ receptor when compared to the mu (μ) and kappa (κ) opioid receptors. caymanchem.comsigmaaldrich.com The binding affinity of this compound for the μ-opioid receptor is characterized by a Ki value of 13.3 nM. caymanchem.commedchemexpress.commedchemexpress.eumedchemexpress.com Its affinity for the κ-opioid receptor is the weakest among the classical opioid receptors, with a Ki of 58.6 nM. caymanchem.commedchemexpress.commedchemexpress.eumedchemexpress.com This demonstrates that this compound is substantially more selective for the δ₁ receptor than for either the μ or κ receptors, further establishing its role as a specific δ₁ antagonist. caymanchem.com
Data sourced from references caymanchem.com, medchemexpress.com, medchemexpress.eu, medchemexpress.com.
Binding kinetics describe the rate at which a ligand binds to a receptor (association rate, kon) and dissociates from it (dissociation rate, koff). excelleratebio.com These rates determine the equilibrium dissociation constant (Kd), a key parameter that reflects the affinity of a ligand for a receptor at steady state. excelleratebio.comduke.edu The inhibition constant (Ki) presented for this compound is an equilibrium parameter analogous to Kd, quantifying the compound's binding affinity. nih.gov A low Ki value, such as the 0.1 nM observed for this compound at the δ₁ receptor, signifies a strong binding interaction at equilibrium. caymanchem.commedchemexpress.com While specific association (kon) and dissociation (koff) rate constants for this compound are not detailed in the provided context, the Ki values clearly establish its high-affinity binding at the δ₁ receptor under equilibrium conditions. caymanchem.complos.org
Functional Antagonism in Opioid Receptor Systems
Beyond its binding profile, the pharmacological characterization of this compound maleate is defined by its functional activity as an antagonist. An antagonist binds to a receptor but does not provoke the biological response that an agonist would. Instead, it blocks or dampens the effects of an agonist. frontiersin.orgdovepress.com
This compound maleate functions as a selective antagonist of δ₁ opioid receptor-mediated effects. tocris.comabmole.com Studies have shown that this compound effectively antagonizes the responses induced by δ₁-selective agonists. For example, it decreases the antinociceptive activity of DPDPE, a known δ₁-opioid receptor agonist. caymanchem.com Similarly, this compound antagonizes the effects of another δ₁ agonist, D-Pen²,⁵-enkephalin, by a factor of four to six-fold. sigmaaldrich.comsigmaaldrich.com Furthermore, the effects of the δ₁ agonist TAN-67 are blocked by this compound. nih.gov This consistent antagonism of responses mediated by various δ₁ agonists confirms the functional role of this compound as a δ₁-selective antagonist. nih.gov
The functional selectivity of this compound is further highlighted by its interactions—or lack thereof—with agonists and antagonists for other opioid receptors. Research indicates that this compound does not significantly affect the activity of μ or δ₂ agonists. sigmaaldrich.comsigmaaldrich.com This lack of interaction is consistent with its lower binding affinity for these receptors. caymanchem.com
The compound's specific pharmacological profile is also evident in more complex physiological models. For instance, while DOR1 antagonists like this compound are less effective in reducing precipitated morphine withdrawal symptoms compared to DOR2 antagonists, they do play a role in modulating morphine's effects. nih.gov In studies of anxiety-like behavior, the DOR2 antagonist naltriben (B52518) was found to increase such behaviors, whereas the DOR1 antagonist this compound did not, suggesting distinct roles for the two δ-receptor subtypes. nih.gov The interaction between opioid agonists and antagonists can be complex, sometimes resulting in additive, synergistic, or antagonistic effects depending on the specific compounds and their receptor properties. frontiersin.orgnih.gov The highly selective nature of this compound allows researchers to dissect these complex interactions and specifically probe the contribution of the δ₁ receptor. nih.govnih.gov
Receptor-Mediated Signaling Pathway Modulation
This compound maleate is a selective antagonist for the δ1 (delta 1) opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. nih.govresearchgate.netsigmaaldrich.com As a GPCR, the δ1 opioid receptor transduces extracellular signals into intracellular responses by coupling with heterotrimeric G-proteins. globenewswire.comnih.gov Specifically, δ-opioid receptors are known to couple to inhibitory G-proteins, such as Gαi and Gαo. nih.gov The antagonism of the δ1 opioid receptor by this compound maleate interferes with these signaling processes, leading to the modulation of several downstream intracellular signaling cascades.
Research has demonstrated that the antagonism of the δ1 opioid receptor by this compound maleate can significantly influence cellular pathways, particularly those involved in cell survival and apoptosis. nih.govscience.gov One of the key pathways modulated by this compound maleate is the Protein Kinase C (PKC) / AKT signaling cascade. nih.govscience.gov
In studies conducted on pancreatic cancer cells, treatment with this compound maleate was shown to inhibit the phosphorylation of PKCα. nih.govscience.gov This inhibition of PKCα activity, in turn, leads to the inactivation of AKT (also known as Protein Kinase B), a crucial serine/threonine kinase in cell survival pathways. nih.govscience.gov The inactivation is observed as a decrease in the phosphorylation of AKT at key residues like Serine 473. nih.govcellsignal.com
The modulation of the PKCα/AKT pathway by this compound maleate has significant downstream consequences. One major effect is the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). nih.govscience.govatlasgeneticsoncology.org AKT is known to phosphorylate XIAP, which protects it from degradation. By inhibiting AKT, this compound maleate facilitates the dephosphorylation of XIAP, leading to its ubiquitin/proteasome-dependent degradation. nih.gov The reduction in XIAP levels sensitizes cells to apoptotic signals. nih.govscience.gov This is further evidenced by the increased expression of pro-apoptotic proteins like Bim and Bak following treatment with this compound maleate in combination with other agents. nih.gov
Furthermore, the antagonism of the δ1 opioid receptor by this compound maleate has been observed to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically leading to the phosphorylation of p38 and ERK. nih.gov However, in the context of apoptosis induction in pancreatic cancer cells, this activation of the MAPK pathway did not appear to be the primary mechanism driving the observed cellular effects. nih.gov
The table below summarizes the observed effects of this compound maleate on key components of these signaling pathways based on research findings.
| Signaling Component | Pathway | Effect of this compound Maleate Treatment | Research Finding |
| G-Protein Coupling | Opioid Receptor Signaling | Implied inhibition of Gαi/Gαo protein signaling due to δ1 receptor antagonism. | δ-opioid receptors, the target of this compound maleate, are known to couple to inhibitory G-proteins like Gαi and Gαo, and their activation typically inhibits cAMP production. nih.gov |
| PKCα Phosphorylation | PKC/AKT Pathway | Inhibition | Treatment with this compound maleate was shown to inhibit the phosphorylation of PKCα in AsPC-1 pancreatic cancer cells. nih.govscience.gov |
| AKT Phosphorylation (Ser473) | PKC/AKT Pathway | Inhibition / Dephosphorylation | This compound maleate treatment leads to the dephosphorylation and inactivation of AKT. nih.gov This effect was observed in multiple pancreatic cancer cell lines. nih.gov |
| XIAP Protein Level | Apoptosis Regulation | Downregulation (via proteasome-dependent degradation) | This compound maleate promotes the ubiquitin/proteasome-dependent degradation of XIAP protein. nih.govscience.gov This effect was observed in a dose-dependent manner. nih.gov |
| MAPK Phosphorylation (p38, ERK) | MAPK Pathway | Activation | In combination with TRAIL, this compound maleate increased the phosphorylation of p38 and ERK. nih.gov However, inhibitors of these kinases did not block the primary apoptotic effects, suggesting a secondary role in this context. nih.gov |
In Vitro Studies and Cellular Mechanisms of Action
Effects on Neurogenic Ion Transport Mechanisms
BNTX maleate (B1232345) has been investigated for its effects on neurogenic ion transport, particularly within the gastrointestinal system. As a selective δ₁ opioid receptor antagonist, its interactions with opioid-mediated physiological processes have been a key area of research. nih.gov
Characterization in Porcine Ileal Mucosa Preparations
In vitro studies utilizing porcine ileal mucosa have demonstrated that this compound maleate inhibits neurogenic ion transport. The enteric nervous system plays a crucial role in modulating the active transepithelial transport of ions in the intestine. nih.govnih.govsigmaaldrich.com The experimental model of porcine ileum allows for the investigation of neural circuits that mediate this neurogenic secretion. nih.govnih.gov this compound maleate's ability to inhibit these processes highlights its activity on neural pathways controlling intestinal ion flux.
Identification of Putative Novel Opioid Receptor Involvement in Ion Transport Regulation
Research in porcine ileal mucosa preparations suggests that this compound maleate's inhibitory action on neurogenic ion transport is mediated by a putative novel opioid receptor. While this compound maleate is recognized as a standard selective δ₁ opioid receptor antagonist, its effects in this specific tissue model point towards interaction with a distinct, 7-benzylidenenaltrexone-preferring opioid receptor that modulates the actions of certain peptidic δ- and μ-opioid agonists.
| Parameter | Observation | Reference |
|---|---|---|
| Primary Target | Selective δ₁ opioid receptor antagonist | |
| Observed Effect | Inhibition of neurogenic ion transport | |
| Proposed Mechanism | Action mediated by a putative novel, 7-benzylidenenaltrexone-preferring opioid receptor |
Cellular Apoptosis and Sensitization Mechanisms
This compound maleate has been identified as a compound capable of sensitizing pancreatic cancer cells to apoptosis, the process of programmed cell death. nih.govnih.gov Many human cancers, including pancreatic cancer, exhibit resistance to apoptosis induction by agents like Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), which limits their therapeutic potential. nih.govresearchgate.net
Induction of Apoptotic Pathways in Pancreatic Cancer Cell Lines
Studies have shown that while many pancreatic cancer cell lines are resistant to TRAIL, the combination of this compound maleate with TRAIL effectively sensitizes these cells to apoptotic cell death. nih.govnih.govresearchgate.net In pancreatic cancer cell lines such as AsPC-1, PANC-1, and MIA PaCa-2, combined treatment promoted key events in the apoptotic cascade. nih.govresearchgate.net This included the release of cytochrome c from the mitochondria into the cytosol and subsequent caspase activation, leading to a significant increase in apoptotic cells. nih.govresearchgate.net
| Cell Line | Treatment | Relative Cell Survival (%) | Reference |
|---|---|---|---|
| AsPC-1 | TRAIL (25 ng/ml) | ~95% | nih.gov |
| TRAIL (25 ng/ml) + this compound (2.5 µM) | ~50% | nih.gov | |
| PANC-1 | TRAIL (25 ng/ml) | ~98% | nih.gov |
| TRAIL (25 ng/ml) + this compound (2.5 µM) | ~60% | nih.gov | |
| MIA PaCa-2 | TRAIL (25 ng/ml) | ~90% | nih.gov |
| TRAIL (25 ng/ml) + this compound (2.5 µM) | ~55% | nih.gov |
Modulation of Apoptosis-Related Protein Expression (e.g., X-linked inhibitor of apoptosis protein (XIAP))
A primary mechanism behind this compound maleate's sensitizing effect is the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). nih.govnih.govresearchgate.net XIAP is considered one of the most potent endogenous inhibitors of apoptosis and is often upregulated in cancer cells, contributing to therapeutic resistance. researchgate.netmdpi.com Mechanistic studies revealed that this compound maleate treatment leads to the downregulation of XIAP expression. nih.govnih.gov Furthermore, experiments using siRNA-mediated knockdown of XIAP confirmed that reducing the levels of this protein augmented TRAIL-induced apoptosis, supporting XIAP's central role in the resistance mechanism. nih.gov
Interactions with Non-Opioid Receptor Systems
This compound maleate has demonstrated an ability to modulate the activity of Leucine-rich repeat kinase 2 (LRRK2), an enzyme implicated in various cellular functions. In cellular assay systems designed to measure the phosphorylation status of LRRK2, this compound maleate was observed to cause a moderate reduction in the phosphorylation of LRRK2 at four specific serine residues. The phosphorylation at these sites is a key indicator of LRRK2's kinase activity and plays a role in determining its function and localization within the cell. The observed decrease in phosphorylation suggests that this compound maleate may function as a modulator of LRRK2's enzymatic activity.
While this compound maleate has been shown to influence LRRK2 phosphorylation, current research does not establish a direct link between this activity and antagonism of the dopamine (B1211576) receptor D1 in the context of LRRK2 modulation.
Preclinical Pharmacodynamics and Efficacy in Disease Models
Antinociceptive Research Applications
The compound has been utilized to explore the mechanisms of pain and analgesia, leveraging its specific antagonism at the δ1-opioid receptor.
BNTX maleate (B1232345) has demonstrated antinociceptive (pain-reducing) properties in certain experimental settings. In a tail-flick test in mice, a model for thermal pain, this compound maleate showed antinociceptive activity. plos.org It has also been shown to reduce the number of coughs induced by capsaicin (B1668287) in mice, suggesting an effect on visceral nociceptive pathways. plos.org Furthermore, research has shown that this compound maleate can increase the antinociceptive ED₅₀ (median effective dose) of DPDPE, a δ₁-opioid receptor agonist, highlighting its antagonistic interaction at this receptor in vivo. oncotarget.com
This compound maleate's primary value in nociceptive research stems from its high selectivity as an antagonist. It binds with high affinity to the δ1-opioid receptor, while showing significantly lower affinity for δ2-, μ-, and κ-opioid receptors. medchemexpress.com This selectivity allows researchers to isolate and study the specific functions of the δ1 receptor in pain modulation. nih.gov
Pharmacological studies have used this compound to define and differentiate δ-opioid receptor subtypes. nih.gov For instance, in studies of porcine ileal submucosa, this compound was used to characterize a specific opioid receptor that modulates neurogenic ion transport. nih.gov In models exploring the neurobiology of addiction, this compound was used alongside other antagonists to probe the role of specific delta opioid receptors in stress-induced reinstatement of ethanol-seeking behavior. nih.govresearchgate.net While not directly compared in all pain modalities, its use in thermal pain models (tail-flick test) and visceral pain models (capsaicin-induced cough) underscores its utility in dissecting the roles of δ1 receptors across different types of pain. plos.org
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| δ1-opioid receptor | 0.1 | medchemexpress.com |
| δ2-opioid receptor | 10.8 | medchemexpress.com |
| μ-opioid receptor | 13.3 | medchemexpress.com |
| κ-opioid receptor | 58.6 | medchemexpress.com |
Antimicrobial and Antiparasitic Research Applications
Investigations have extended to the compound's effects on infectious agents, particularly its ability to modulate drug resistance in malaria parasites.
This compound maleate has been identified as an effective chloroquine (B1663885) (CQ)-resistance reverser in murine models of malaria. nih.govresearchgate.net In mice infected with a CQ-resistant strain of Plasmodium chabaudi, this compound maleate was shown to reduce the number of parasitized red blood cells when administered with chloroquine. plos.org Interestingly, in these in vivo studies, this compound maleate by itself was reported to have virtually no direct antimalarial effects; its efficacy was derived from its ability to restore the effectiveness of chloroquine. plos.orgresearchgate.net However, separate in vitro studies on Plasmodium falciparum have shown that this compound can have a direct growth-arresting effect on the parasite. plos.org
Investigations in Cancer Biology Models
This compound maleate has been studied for its potential to overcome resistance to apoptosis-inducing agents in cancer cells, particularly in pancreatic cancer.
Research has shown that this compound maleate can sensitize TRAIL-resistant pancreatic cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis. nih.govresearchgate.netnih.gov TRAIL is a promising anticancer agent, but many cancers are resistant to its effects. nih.gov In multiple pancreatic cancer cell lines (AsPC-1, PANC-1, and MIA PaCa-2), the combination of this compound maleate and TRAIL led to increased apoptosis, characterized by the release of cytochrome c from mitochondria and the activation of caspases. nih.govresearchgate.net
The underlying mechanism involves the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). nih.govresearchgate.net this compound maleate, in combination with TRAIL, was found to promote the ubiquitin/proteasome-dependent degradation of XIAP. nih.govresearchgate.net This action was mediated through the inhibition of the Protein Kinase C (PKC) alpha/AKT signaling pathway. nih.govresearchgate.net The significance of this finding was further validated in an AsPC-1 tumor xenograft mouse model, where the combined administration of this compound and TRAIL effectively suppressed tumor growth compared to either agent alone. nih.govresearchgate.net
| Model | Finding | Mechanism | Reference |
|---|---|---|---|
| Pancreatic Cancer Cell Lines (AsPC-1, PANC-1, MIA PaCa-2) | Sensitizes cells to TRAIL-induced apoptosis. | Promotes caspase activation and cytochrome c release. | nih.govresearchgate.net |
| Pancreatic Cancer Cell Lines | Downregulates XIAP protein expression. | Promotes ubiquitin/proteasome-dependent degradation of XIAP via inhibition of the PKCα/AKT pathway. | nih.govresearchgate.net |
| AsPC-1 Tumor Xenograft (Mouse Model) | Suppresses tumor growth in combination with TRAIL. | Induces apoptosis in vivo. | nih.govresearchgate.net |
Suppression of Pancreatic Tumor Xenograft Growth in Animal Models through Combinatorial Approaches
Research has highlighted the potential of this compound maleate in sensitizing pancreatic cancer cells to apoptosis-inducing agents. Pancreatic cancer is known for its resistance to therapies like the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a promising biological anticancer agent. nih.gov Studies have explored this compound maleate as a TRAIL sensitizer (B1316253) to overcome this resistance. nih.gov
In a key study, the combination of this compound maleate with TRAIL was found to suppress the growth of pancreatic tumor xenografts in animal models. nih.govoncotarget.com The mechanism behind this synergistic effect involves the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). nih.govoncotarget.com this compound maleate, when combined with TRAIL, promotes the ubiquitin/proteasome-dependent degradation of the XIAP protein. nih.govoncotarget.com This action is mediated through the inhibition of the protein kinase C (PKC) alpha/AKT signaling pathway. nih.govoncotarget.com The combination treatment led to the release of cytochrome c from mitochondria into the cytosol, activating caspases and increasing apoptosis in pancreatic cancer cells. nih.gov These findings suggest that the resistance of pancreatic cancer cells to certain anticancer therapeutics can be potentially overcome by targeting the δ-opioid receptor and inhibiting the PKCα/AKT pathway. nih.govoncotarget.com
Table 1: Research Findings on this compound Maleate and TRAIL Combination in Pancreatic Cancer Models
| Finding | Description | References |
|---|---|---|
| Synergistic Apoptosis | The combination of this compound maleate and TRAIL synergistically induces apoptosis in pancreatic cancer cells. | oncotarget.com |
| XIAP Downregulation | This compound maleate in combination with TRAIL downregulates the expression of X-linked inhibitor of apoptosis protein (XIAP). | nih.govoncotarget.com |
| Mechanism of Action | Promotes ubiquitin/proteasome-dependent degradation of XIAP protein by inhibiting the PKCα/AKT pathway. | nih.govoncotarget.com |
| In Vivo Efficacy | The combined treatment suppressed the growth of pancreatic tumor xenografts in animal models. | nih.govoncotarget.com |
Neuropharmacological Research Applications
Role in Studies of Alcohol and Drug Dependence Mechanisms and Opioid Receptor Subtype Discrimination
This compound maleate is a valuable tool in neuropharmacological research due to its high selectivity as a δ1-opioid receptor antagonist. sigmaaldrich.comtocris.com It is utilized in studies to discriminate between opioid receptor subtypes, particularly in the context of alcohol and drug dependence. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The compound binds with a significantly higher affinity to δ1-receptors compared to δ2-receptors (100-fold difference) and also shows selectivity over μ- and κ-opioid receptors. sigmaaldrich.comcaymanchem.com This selectivity allows researchers to delineate the specific roles of the δ1-opioid receptor in various neurological processes. sigmaaldrich.comsigmaaldrich.com
In the field of alcohol dependence research, this compound maleate has been used to investigate the opposing roles of δ1 (DOR1) and δ2 (DOR2) opioid receptors on ethanol (B145695) consumption. nih.gov Studies in mouse models have shown that while a DOR2-selective antagonist reduces ethanol consumption, the DOR1-selective antagonist this compound maleate does not have the same effect on its own. nih.gov However, this compound maleate was able to block the effects of a DOR1-selective agonist (TAN-67) on ethanol consumption, confirming its action at the DOR1 site. nih.gov These findings suggest that the δ1 and δ2 receptor subtypes have distinct and opposing effects on alcohol intake, and this compound maleate is crucial for pharmacologically distinguishing these actions. nih.gov The involvement of the broader opioid system in alcohol addiction is well-established, as it interferes with the brain's reward pathways, and opioid antagonists are used to study and potentially reduce the reinforcing effects of alcohol. redalyc.org
Table 2: Application of this compound Maleate in Neuropharmacological Research
| Application Area | Specific Use of this compound Maleate | Key Findings | References |
|---|---|---|---|
| Opioid Receptor Discrimination | Used as a selective antagonist to differentiate the function of δ1-opioid receptors from δ2, μ, and κ subtypes. | Binds with 100-fold greater affinity to δ1 than δ2 receptors. Antagonizes the effects of δ1 agonists without affecting δ2 or μ agonists. | sigmaaldrich.comcaymanchem.com |
| Alcohol Dependence Studies | Employed to investigate the specific role of the δ1-opioid receptor in modulating alcohol consumption. | This compound maleate blocked the ethanol consumption-reducing effects of a δ1 agonist, demonstrating the receptor's involvement. | nih.gov |
| Drug Dependence Mechanisms | Serves as a research tool to explore the role of δ1-opioid receptors in the mechanisms underlying drug dependence. | Utilized to help characterize the function and role of the δ1-opioid receptor in neurological processes related to dependence. | sigmaaldrich.comsigmaaldrich.com |
Computational and Theoretical Investigations
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com For BNTX maleate (B1232345), docking studies are essential to model its interaction with the delta-opioid receptor (DOR), its primary biological target. This compound is a selective antagonist for the δ1 subtype of the opioid receptor. annualreviews.org
Docking simulations for opioid antagonists, including naltrexone (B1662487) derivatives, into the crystal structure of the delta-opioid receptor reveal a conserved binding mode. mdpi.comfrontiersin.org The protonated nitrogen atom of the morphinan (B1239233) scaffold typically forms a crucial salt bridge with a highly conserved aspartic acid residue in transmembrane helix 3 (TM3), specifically Asp128 in the human DOR (Asp149 in the mu-opioid receptor, MOR). mdpi.comnih.gov This interaction is considered a canonical anchor point for most opioid ligands. frontiersin.org
The benzylidene moiety of this compound, which confers its unique selectivity, occupies a specific "address" sub-pocket within the receptor, distinct from the "message" sub-pocket that interacts with the core morphinan structure. frontiersin.orgacs.org Modeling studies suggest that this address region is defined by a collection of hydrophobic and aromatic residues. The precise interactions within this pocket are critical for differentiating between receptor subtypes (δ, μ, κ) and between agonist and antagonist activity. acs.org For instance, molecular docking of various fentanyl derivatives into the μ-opioid receptor has shown interactions with residues on helix 6, including W295 and H299, which are important for signaling. acs.org
Table 1: Key Amino Acid Residues in the Opioid Receptor Orthosteric Pocket Involved in Antagonist Binding (Based on studies of related ligands)
| Residue (DOR Numbering) | Transmembrane Helix (TM) | Postulated Interaction Type | Reference |
|---|---|---|---|
| Asp128 | TM3 | Ionic / Salt Bridge with ligand's protonated amine | frontiersin.orgnih.gov |
| Tyr129 | TM3 | Hydrogen Bonding, Hydrophobic | mdpi.com |
| Trp274 | TM6 | Hydrophobic / π-π Stacking | researchgate.net |
| His278 | TM6 | Hydrogen Bonding | acs.org |
| Val281 | TM6 | Hydrophobic / van der Waals | acs.org |
| Tyr308 | TM7 | Hydrogen Bonding with ligand's phenolic hydroxyl | mdpi.com |
| Ile298 (MOR) | TM6 | Hydrophobic Contact | mdpi.com |
| Val302 (MOR) | TM6 | Hydrophobic Contact | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Maleate Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound maleate analogues, QSAR models can identify the key physicochemical and structural features that determine their binding affinity and selectivity for the delta-opioid receptor.
A three-dimensional QSAR (3D-QSAR) study using Comparative Molecular Field Analysis (CoMFA) was performed on a large dataset of naltrexone and naltrindole (B39905) analogues, which are structurally related to this compound. acs.org The study constructed models for δ, μ, and κ opioid receptor antagonists and found that steric factors, more than electrostatic interactions, dominated the variations in binding affinity. acs.org The resulting contour maps highlighted regions where bulky substituents would enhance or diminish affinity. For delta-receptor selectivity, the model indicated that specific steric bulk in the "address" region, where the benzylidene group of this compound resides, is favorable. acs.org
Structure-activity relationship studies on this compound derivatives have also been conducted for other biological activities, such as antitrichomonal effects. These studies found that modifications to the benzylidene ring, such as the introduction of a 4-iodo substituent, significantly enhanced activity, while the compound's affinity for the opioid receptor was less critical for this particular effect. doi.org This demonstrates how SAR can guide the optimization of a lead compound for different therapeutic purposes.
Table 2: Summary of 3D-QSAR (CoMFA) Findings for Opioid Antagonists
| Receptor Subtype | Statistical Significance (q²) | Dominant Field Contribution | Key Finding for Selectivity | Reference |
|---|---|---|---|---|
| Delta (δ) | 0.69 | Steric | Favorable steric bulk in the 'address' sub-pocket enhances selectivity over μ and κ receptors. | acs.org |
| Mu (μ) | 0.67 | Steric | Binding pocket is sterically constrained compared to the delta receptor. | acs.org |
| Kappa (κ) | 0.60 | Steric | Unique steric requirements different from both δ and μ receptors. | acs.org |
Density Functional Theory (DFT) and Quantum Chemical Calculations for Structure-Activity Relationships
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetic properties of molecules. plos.orgresearchgate.net For a molecule like this compound maleate, DFT calculations are crucial for determining its most stable three-dimensional conformation (i.e., the lowest energy state), which is the biologically relevant shape for receptor binding.
The conformation of the C-ring of the morphinan scaffold is particularly important for opioid receptor interaction. Computational quantum mechanics (QM) calculations have been used to analyze the energy difference between the "chair" and "boat" conformations of this ring in naltrexone-related ligands. elifesciences.org These studies revealed that while some ligands have a modest preference for the chair form, others strongly prefer the boat conformation. elifesciences.org This conformational preference, dictated by the ligand's electronic structure, directly impacts how it fits into the receptor's binding pocket and is a key determinant of its functional activity (agonist vs. antagonist). elifesciences.org For this compound, with its rigid benzylidene substitution, understanding the preferred conformation is a prerequisite for accurate molecular docking and dynamics simulations.
QM calculations are also employed to determine the electronic properties of a ligand, such as its electrostatic potential and orbital energies, which govern its non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with receptor residues. acs.orgresearchgate.net
Table 3: Example of Quantum Mechanics (QM) Energy Calculations for C-Ring Conformations of Naltrexone Analogues
| Ligand | Basis Set | Energy Difference (Chair - Boat) (kcal/mol) | Favored Conformation | Reference |
|---|---|---|---|---|
| MP1104 | DGDZVP | +21.92 | Boat | elifesciences.org |
| IBNtxA | LanL2DZ | -0.91 | Chair (slight preference) | elifesciences.org |
Molecular Dynamics Simulations of this compound Maleate and Receptor Complexes
Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. nih.gov By simulating a this compound maleate molecule docked into the delta-opioid receptor and embedded in a realistic cell membrane environment, MD can reveal the stability of the binding pose, the dynamic interplay of interactions, and the conformational changes induced in the receptor. mdpi.comnih.govplos.org
MD simulations of opioid receptors with antagonists like naltrexone have shown that the ligand remains stably bound in the orthosteric pocket, maintaining the key salt bridge to Asp128 (D3.32). mdpi.comfrontiersin.org The simulations demonstrate that the antagonist holds the receptor in an inactive conformation, preventing the large-scale conformational changes required for receptor activation, such as the outward movement of TM6. frontiersin.orgresearchgate.net
These simulations also characterize the role of water molecules and ions within the binding pocket and transmembrane domains. For example, the hydration of key residues has been associated with the functional state of the receptor. mdpi.com An allosteric sodium ion, coordinated by specific residues deep within the receptor core, has been shown to stabilize the inactive state and modulate ligand binding and functional selectivity. nih.gov MD simulations of a this compound-DOR complex would elucidate how the ligand influences this intricate network of interactions to exert its antagonist effect.
Table 4: Key Observations from Molecular Dynamics (MD) Simulations of Opioid Receptor-Antagonist Complexes
| Observation | Description | Significance | Reference |
|---|---|---|---|
| Binding Pose Stability | The antagonist remains stably docked in the binding pocket throughout the simulation. | Confirms a stable, high-affinity interaction. | mdpi.complos.org |
| Receptor Conformation | The receptor is maintained in an inactive state, with no significant outward movement of TM5 and TM6. | Illustrates the structural basis of antagonism. | researchgate.netplos.org |
| Key Interaction Dynamics | The salt bridge between the ligand's amine and Asp128 (D3.32) is shown to be a stable and persistent interaction. | Highlights the primary anchor point for binding. | frontiersin.orgnih.gov |
| Water and Ion Dynamics | Hydration patterns around key residues and the stability of the allosteric sodium ion are observed. | Reveals the role of the microenvironment in modulating receptor function. | mdpi.comnih.gov |
Advanced Analytical Methodologies for Bntx Maleate Research
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation and confirmation of BNTX maleate (B1232345).
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary technique for verifying the chemical structure of this compound maleate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. In quantitative NMR (Q-NMR), the integrated intensity of a resonance is directly proportional to the molar concentration, allowing for purity assessment against a certified reference standard. asdlib.org For this compound maleate, NMR analysis is used to confirm a purity of ≥97%. sigmaaldrich.com
| Technique | Purpose | Key Parameters & Expected Observations |
| ¹H NMR | Structural confirmation and purity analysis. | Analysis of chemical shifts, coupling constants, and integration of proton signals corresponding to the aromatic, olefinic, aliphatic, and cyclopropyl (B3062369) protons in the this compound structure, as well as the protons of the maleate counter-ion. |
| ¹³C NMR | Detailed structural elucidation. | Detection of distinct signals for each carbon atom in the molecule, including carbonyl, aromatic, and aliphatic carbons, confirming the complete carbon skeleton. |
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is employed to identify the functional groups present in the this compound maleate molecule by measuring the absorption of infrared radiation. bruker.com This technique provides a molecular fingerprint, confirming the presence of key structural motifs. The analysis of FT-IR spectra can reveal characteristic vibrations that are essential for confirming the compound's identity. nih.govresearchgate.net
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| O-H (Phenolic & Alcoholic) | ~3200-3600 (Broad) |
| C-H (Aromatic & Aliphatic) | ~2850-3100 |
| C=O (Ketone & Carboxylate) | ~1650-1750 |
| C=C (Aromatic & Olefinic) | ~1450-1600 |
| C-O (Ether & Alcohol) | ~1050-1300 |
Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of this compound maleate. medkoo.com High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the molecular formula. When coupled with fragmentation techniques (MS/MS), it can further validate the structure of the molecule. Bioanalytical methods often use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification. nih.govnih.gov
| Parameter | Value | Significance |
| Molecular Formula | C₂₇H₂₇NO₄·C₄H₄O₄ tocris.com | Defines the elemental composition of the salt. |
| Molecular Weight | 545.59 g/mol medkoo.comtocris.com | Confirms the mass of the entire this compound maleate salt. |
| Exact Mass | 545.21 medkoo.com | Provides high-accuracy mass for the molecular ion, used for formula confirmation. |
Chromatographic Separation and Purity Analysis (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound maleate. bruker.com Various commercial sources specify a purity of ≥98% or ≥99% as determined by HPLC. sigmaaldrich.comtocris.comsigmaaldrich.com The technique separates this compound maleate from any impurities or degradation products, allowing for accurate quantification of its purity. A typical approach involves a reversed-phase (RP-HPLC) method.
Method validation according to ICH guidelines ensures that the analytical procedure is specific, linear, accurate, and precise. nih.gov For maleate-containing formulations, RP-HPLC methods often use a C18 column with a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.govresearchgate.netwaters.com
| HPLC Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | Stationary phase for separating compounds based on hydrophobicity. |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile/methanol). researchgate.net | Elutes the compounds from the column. |
| Flow Rate | 0.7 - 1.0 mL/min researchgate.netresearchgate.net | Controls the speed of the separation. |
| Detection | UV-Vis Detector (e.g., at 280 nm) nih.gov | Measures the absorbance of the analyte as it elutes. |
| Reported Purity | ≥98% to ≥99% sigmaaldrich.comtocris.comsigmaaldrich.com | Quantifies the percentage of the active compound in the sample. |
Radioligand Binding Assays for Opioid Receptor Affinity Determination
Radioligand binding assays are fundamental in pharmacology to determine the binding affinity of a compound for its target receptors. For this compound maleate, these assays are used to quantify its affinity and selectivity for different opioid receptor subtypes. The method involves incubating cell membranes expressing specific opioid receptors with a radiolabeled ligand (e.g., [³H]this compound or another opioid ligand) and various concentrations of the unlabeled test compound (this compound maleate). nih.govmdpi.com The ability of this compound maleate to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Research shows this compound maleate is a selective δ₁ opioid receptor antagonist. tocris.com Competitive binding assays have been performed using it as a competitive ligand to characterize δ opioid receptors. arnmsmb.com
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Profile |
| δ₁-opioid receptor | 0.1 nM medchemexpress.com | High affinity; primary target. |
| δ₂-opioid receptor | 10.8 nM medchemexpress.com | ~100-fold lower affinity than for δ₁. sigmaaldrich.commedchemexpress.com |
| μ-opioid receptor | 13.3 nM medchemexpress.com | Moderate affinity. |
| κ-opioid receptor | 58.6 nM medchemexpress.com | Lowest affinity among the tested opioid receptors. |
Bioanalytical Methods for Quantitation in Complex Biological Matrices (e.g., tissue homogenates, cell lysates)
Quantifying this compound maleate in complex biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This typically requires highly sensitive and selective bioanalytical methods like LC-MS/MS. nih.govnih.gov
Quantitation in Tissue Homogenates To measure this compound maleate concentrations in tissues (e.g., brain), the tissue is first homogenized to create a uniform suspension. nih.govnih.gov This is followed by a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances. The extracted analyte is then quantified using LC-MS/MS. nih.gov Studies have used such methods to determine the distribution of this compound in the brain following systemic administration. nih.govnih.gov
Quantitation in Cell Lysates In cell culture experiments, cells are often treated with this compound maleate to study its cellular effects. nih.govresearchgate.net To determine the intracellular concentration of the compound, cells are lysed to release their contents. The resulting cell lysate, a complex mixture of proteins, lipids, and other cellular components, undergoes extraction before analysis. diva-portal.orgresearchgate.net LC-MS/MS is the preferred technique for accurately quantifying this compound maleate in these lysates due to its high selectivity and sensitivity. researchgate.net
| Method Step | Description |
| Sample Collection | Tissues or cells are collected after exposure to this compound maleate. |
| Matrix Preparation | Tissues are homogenized in a buffer; cells are lysed using appropriate lysis buffers. nih.govnih.gov |
| Extraction | Protein precipitation is performed to remove proteins that can interfere with analysis. |
| Chromatographic Separation | RP-HPLC separates this compound maleate from other matrix components. |
| Detection & Quantitation | Tandem Mass Spectrometry (MS/MS) provides selective and sensitive detection and quantification of the analyte. nih.govnih.gov |
Future Directions and Emerging Research Avenues
Elucidation of Broader Pharmacological Spectrum Beyond Canonical Opioid Receptors
Initially characterized by its high selectivity for the δ₁-opioid receptor over δ₂-, μ-, and κ-opioid receptors, BNTX maleate (B1232345) is now being investigated for effects that extend beyond this primary target. caymanchem.commedchemexpress.com Research has indicated its involvement in physiological processes not traditionally associated with the δ₁-opioid receptor, suggesting a more complex pharmacological profile.
One area of investigation is its effect on the immune system. Studies have shown that this compound can suppress the proliferation of primary mouse splenic B cells. caymanchem.com Furthermore, it has been observed to decrease the production of interleukin-2 (B1167480) (IL-2) and interleukin-4 (IL-4) by primary mouse splenic T lymphocytes, indicating a potential role in immunomodulation. caymanchem.com
Another unexpected finding is its activity in the context of infectious diseases. Research in a mouse model of chloroquine-resistant Plasmodium chabaudi infection found that this compound reduced the number of parasitized red blood cells. caymanchem.com This suggests a potential mechanism for reversing chloroquine (B1663885) resistance, an area of significant therapeutic need. caymanchem.com
Additionally, this compound maleate has been shown to inhibit neurogenic ion transport in porcine ileal mucosa. tocris.comrndsystems.com This action is believed to be mediated by a putative novel opioid receptor, distinct from the classical δ₁, δ₂, μ, and κ receptors, highlighting its utility in identifying and characterizing new receptor systems. tocris.combiocrick.com Research has also implicated δ-opioid receptors in the regulation of the PI3K and MAPK pathways in neuronal and cancer cells, and this compound, as a selective antagonist, is a key tool in dissecting these signaling cascades. nih.gov
Interactive Data Table: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| δ₁-opioid receptor | 0.1 nM |
| δ₂-opioid receptor | 10.8 nM |
| μ-opioid receptor | 13.3 nM |
| κ-opioid receptor | 58.6 nM |
| This table summarizes the binding affinities of this compound for various opioid receptor subtypes, demonstrating its high selectivity for the δ₁-opioid receptor. caymanchem.commedchemexpress.com |
Investigation of Synergistic Effects with Other Therapeutic Agents in Preclinical Models
A significant and promising area of research is the investigation of this compound maleate's ability to work synergistically with other therapeutic agents. This is most prominent in oncology, particularly in the context of pancreatic cancer.
Studies have identified this compound maleate as a compound that sensitizes pancreatic cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a potential biological anticancer agent. nih.govresearchgate.net Many human cancers exhibit resistance to TRAIL-induced apoptosis. Research demonstrated that combining this compound with TRAIL synergistically promotes programmed cell death in resistant pancreatic cancer cells. nih.govresearchgate.net The mechanism involves the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), a key factor in cancer cell survival. nih.govresearchgate.net this compound facilitates the ubiquitin/proteasome-dependent degradation of XIAP by inhibiting the PKCα/AKT signaling pathway. nih.govresearchgate.net This combined treatment was also shown to suppress the growth of pancreatic tumor xenografts in animal models. nih.gov
In the field of neuroscience and addiction, this compound is used in combination with other opioid ligands to parse the complex roles of receptor subtypes. For instance, in studies on alcohol consumption, the effects of a δ₁-opioid receptor agonist (TAN-67) were shown to be blocked by this compound. nih.gov Conversely, co-administration of this compound with a δ₂-opioid receptor antagonist (naltriben) produced different effects on ethanol (B145695) intake than either compound alone, suggesting a complex interplay between the δ₁ and δ₂ receptor systems that can be explored using these combined pharmacological tools. nih.govnih.gov
Development of Novel Research Tools and Probes Based on this compound Maleate Structure
The high selectivity of this compound maleate for the δ₁-opioid receptor makes it an invaluable research tool for discriminating among opioid receptor subtypes. sigmaaldrich.com Its structure, 7-benzylidenenaltrexone (B1236580), is the foundation for its specificity and serves as a scaffold for the potential development of new chemical probes. tocris.comcaymanchem.com
This compound is routinely used to characterize the function and role of the δ₁-opioid receptor in various physiological and pathological processes, such as pain, anxiety, and drug dependence. sigmaaldrich.combiocrick.com By selectively blocking the δ₁ receptor, researchers can isolate and study the effects mediated by other opioid receptors like δ₂ and μ. sigmaaldrich.com For example, it was used to demonstrate that the antitussive (cough-suppressing) effects of certain opioid antagonists are mediated specifically through the δ₁-opioid receptor. caymanchem.com
The unique properties of the this compound molecule could be leveraged to develop more advanced research tools. For instance, fluorescently labeling this compound could create a probe for visualizing δ₁-opioid receptor distribution and trafficking in real-time within cells and tissues. Furthermore, its structure could be modified to create new compounds with even higher selectivity or with different properties, such as irreversible binding, to further probe receptor function. Its established role in differentiating receptor heterodimers, such as the proposed δ-opioid/μ-opioid receptor heterodimer, further solidifies its importance as a foundational tool for future probe development. nih.gov
Advancement of In Vitro and Ex Vivo Model Systems for Mechanistic Insights
The study of this compound maleate has spurred the use and development of various model systems to gain deeper mechanistic insights into its function. These models range from cultured cells (in vitro) to isolated tissues (ex vivo).
In vitro, human embryonic kidney (HEK293) cells expressing specific opioid receptor subtypes have been used to study the pharmacological profile of this compound and its effects on receptor signaling. nih.gov In cancer research, a panel of pancreatic cancer cell lines, including AsPC-1, PANC-1, and MIA PaCa-2, have been instrumental in elucidating the synergistic mechanism of this compound and TRAIL. nih.govresearchgate.net These cell-based assays allow for detailed molecular analysis, such as Western blotting to detect changes in protein expression (e.g., caspases, PARP, and XIAP) and phosphorylation events in signaling pathways like PKC/AKT. nih.gov
Ex vivo models have also been crucial. The use of porcine ileal mucosa was key in identifying the inhibitory effect of this compound on neurogenic ion transport and in postulating the existence of a novel opioid receptor. tocris.comrndsystems.com Such tissue-based systems provide a more physiologically relevant context than cultured cells while still allowing for controlled experimental manipulation.
Future advancements may involve the use of more complex in vitro systems, such as 3D organoids derived from patient tumors, to test the synergistic effects of this compound in a more personalized medicine context. Additionally, brain slice preparations could be used ex vivo to study the impact of this compound on neuronal circuits implicated in conditions like pain and addiction. nih.gov
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of BNTX maleate in pharmacological studies?
- Methodology :
- Identity Verification : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Cross-reference spectral data with published standards .
- Purity Assessment : Perform high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 254 nm. Calculate purity using peak integration, ensuring >98% purity for pharmacological assays .
- Crystallography : For novel batches, X-ray crystallography can resolve structural ambiguities, especially for maleate counterion interactions .
Q. What experimental parameters are critical for synthesizing this compound maleate in microbial systems?
- Key Considerations :
- Gene Selection : Identify genes encoding enzymes for maleate synthesis (e.g., fumarase, maleate isomerase) in engineered E. coli. Use pathway analysis tools like KEGG or MetaCyc to map intermediates .
- Fermentation Optimization : Monitor pH (6.5–7.5), temperature (37°C), and oxygen levels (DO ≥ 20%). Use fed-batch fermentation to avoid substrate inhibition .
- Yield Metrics : Quantify maleate yield via titration or enzymatic assays (e.g., maleate dehydrogenase activity) .
Q. How should researchers design dose-response studies for this compound maleate as a δ₁-opioid receptor antagonist?
- Protocol Design :
- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]DAMGO for μ-opioid receptors vs. [³H]this compound for δ₁ receptors). Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
- In Vitro Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with δ₁ receptors. Include positive controls (e.g., naltrindole) and negative controls (untreated cells) .
- Dose Range : Test logarithmic concentrations (e.g., 1 nM–10 μM) to capture full efficacy and potency profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound maleate’s receptor selectivity across studies?
- Analytical Framework :
- Assay Validation : Ensure receptor transfection purity (e.g., RT-PCR for δ₁ receptor mRNA) and confirm absence of cross-reactivity with δ₂ or μ-opioid receptors via knockout models .
- Data Normalization : Normalize results to cell viability (MTT assay) and receptor expression levels (Western blot). Use ANOVA with post-hoc tests to compare inter-study variability .
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to assess selectivity trends. Apply funnel plots to detect publication bias .
Q. What strategies improve reproducibility of this compound maleate’s effects in in vivo pain models?
- Best Practices :
- Animal Model Selection : Use δ₁ receptor knockout mice to isolate this compound’s target-specific effects. Standardize pain induction (e.g., von Frey filaments for neuropathic pain) .
- Pharmacokinetics : Measure plasma and tissue concentrations via LC-MS/MS. Adjust dosing intervals based on half-life (e.g., t₁/₂ = 2–4 hours in rodents) .
- Blinding and Randomization : Implement double-blind protocols and block randomization to reduce bias .
Q. How can computational modeling predict this compound maleate’s off-target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to δ₁ receptors and homologous proteins (e.g., δ₂, κ-opioid). Validate with mutagenesis studies on predicted binding residues .
- Machine Learning : Train models on Tox21 or PubChem datasets to predict ADMET properties. Prioritize in vitro testing for high-risk off-targets (e.g., hERG channel inhibition) .
Data Analysis and Reporting Standards
Q. What statistical approaches are recommended for analyzing this compound maleate’s synergistic effects with other analgesics?
- Guidelines :
- Isobolographic Analysis : Calculate additive vs. synergistic effects using the Loewe additivity model. Report confidence intervals for combination index (CI) values .
- Multivariate Regression : Adjust for covariates like animal weight or baseline pain thresholds. Share raw data in supplementary files to enable reanalysis .
Q. How should researchers address ethical and reproducibility concerns in this compound maleate studies?
- Compliance Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
